molecular formula C25H27ClFN3O2 B10792458 3-[[3-(5-Chloro-1H-indol-3-yl)propyl](cyclobutyl)amino]-8-fluorochromane-5-carboxamide

3-[[3-(5-Chloro-1H-indol-3-yl)propyl](cyclobutyl)amino]-8-fluorochromane-5-carboxamide

Cat. No.: B10792458
M. Wt: 455.9 g/mol
InChI Key: WFDMGKLHBPGAOB-UHFFFAOYSA-N
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Description

3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide is a complex organic compound that features a combination of indole, chromane, and carboxamide moieties. The presence of these functional groups suggests potential biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide typically involves multiple steps, starting with the preparation of the indole and chromane intermediates. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chromane moiety can be prepared via a cyclization reaction of a suitable phenol derivative with an aldehyde or ketone in the presence of an acid catalyst .

The final step involves the coupling of the indole and chromane intermediates with a cyclobutylamine derivative under appropriate conditions to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and cyclization steps, as well as the development of more efficient coupling reagents and catalysts for the final amide bond formation .

Mechanism of Action

The mechanism of action of 3-[3-(5-Chloro-1H-indol-3-yl)propylamino]-8-fluorochromane-5-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole and chromane moieties are known to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs) . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and biological responses .

Properties

Molecular Formula

C25H27ClFN3O2

Molecular Weight

455.9 g/mol

IUPAC Name

3-[3-(5-chloro-1H-indol-3-yl)propyl-cyclobutylamino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C25H27ClFN3O2/c26-16-6-9-23-20(11-16)15(13-29-23)3-2-10-30(17-4-1-5-17)18-12-21-19(25(28)31)7-8-22(27)24(21)32-14-18/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31)

InChI Key

WFDMGKLHBPGAOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)Cl)C4CC5=C(C=CC(=C5OC4)F)C(=O)N

Origin of Product

United States

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